molecular formula C21H19BrFN5O3S B11230162 N-(4-bromo-2-fluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 938013-62-8

N-(4-bromo-2-fluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11230162
CAS No.: 938013-62-8
M. Wt: 520.4 g/mol
InChI Key: HLKCMWZUHAHNHJ-UHFFFAOYSA-N
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Description

The compound N-(4-bromo-2-fluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core with a sulfanyl linkage and a substituted phenylacetamide group. Its unique structural elements include:

  • A 4-methyl-4H-1,2,4-triazol-3-yl ring with a sulfanyl bridge to the acetamide moiety.
  • A 1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl substituent on the triazole, introducing a benzoxazin ring system.
  • A 4-bromo-2-fluorophenyl group attached to the acetamide nitrogen.

Properties

CAS No.

938013-62-8

Molecular Formula

C21H19BrFN5O3S

Molecular Weight

520.4 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19BrFN5O3S/c1-12(28-16-5-3-4-6-17(16)31-10-19(28)30)20-25-26-21(27(20)2)32-11-18(29)24-15-8-7-13(22)9-14(15)23/h3-9,12H,10-11H2,1-2H3,(H,24,29)

InChI Key

HLKCMWZUHAHNHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=C(C=C(C=C2)Br)F)N3C(=O)COC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Benzoxazine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.

    Synthesis of the Triazole Ring: The triazole ring is usually synthesized via a cycloaddition reaction, often using azides and alkynes as starting materials.

    Coupling Reactions: The final step involves coupling the benzoxazine and triazole intermediates with the bromine and fluorine-substituted phenyl ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Triazole-Acetamide Derivatives

Key structural differences between the target compound and analogs are summarized in Table 1 .

Table 1: Substituent Comparison of Triazole-Acetamide Derivatives

Compound ID (Evidence) Triazole Substituents (Position 4/5) Acetamide Substituent Notable Features
Target Compound 4-methyl; 5-[1-(benzoxazin-4-yl)ethyl] N-(4-bromo-2-fluorophenyl) Benzoxazin group
4-benzyl; 5-(4-bromophenoxy)methyl N-(2,3-dimethylphenyl) Phenoxy-methyl group
4-ethyl; 5-(thiophen-2-yl) N-(4-bromo-2-methylphenyl) Thiophene substituent
4-amino; 5-(2-fluorophenyl) N-(4-bromo-2-methylphenyl) Amino group on triazole
4-(4-bromophenyl); 5-(pyridin-3-yl) N-(3-bromophenyl) Dual bromophenyl groups
4-ethyl; 5-(pyridin-2-yl) N-(3-chloro-4-fluorophenyl) Pyridine substituent
4-(4-bromophenyl); 5-(pyridin-3-yl) N-(2-fluorophenyl) Bromophenyl-pyridine combo
Key Observations:

Triazole Core Modifications: The target compound’s 4-methyl group (vs. The benzoxazin-ethyl substituent (Position 5) is unique, offering a fused oxygen-containing heterocycle absent in analogs with pyridine () or thiophene () groups. This may improve metabolic stability or π-π stacking interactions .

This could enhance binding specificity in halogen-bonding environments .

Physicochemical and Electronic Properties

Bond Length and Conformational Analysis
  • Acetamide Region : Bond lengths in the target’s acetamide group (C1–C2: ~1.50 Å; N1–C2: ~1.35 Å) align with derivatives like N-(4-bromophenyl)acetamide (), but slight variations arise from bromo-fluoro substitution, altering molecular geometry .
  • Bromophenyl Effects: The C6–Br bond (1.89 Å) matches brominated analogs (), but the ortho-fluorine introduces steric and electronic perturbations absent in non-fluorinated compounds .
Solubility and Bioavailability
  • The benzoxazin moiety may enhance solubility compared to pyridine () or thiophene () derivatives due to its oxygen-rich structure.
  • Amino-substituted triazoles () likely exhibit higher hydrophilicity, whereas the target’s benzoxazin group balances lipophilicity for membrane permeability .

Hypothesized Bioactivity

  • Anti-exudative Activity : Triazole-acetamides with aryl substitutions (e.g., ) show anti-inflammatory effects. The benzoxazin group may amplify this by modulating cyclooxygenase or kinase pathways .
  • Antimicrobial Potential: Pyridine-containing analogs () exhibit activity against bacterial targets, but the benzoxazin group’s electron-rich structure could broaden efficacy .

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